molecular formula C19H19Cl2N3 B2617350 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole CAS No. 887217-29-0

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole

Cat. No.: B2617350
CAS No.: 887217-29-0
M. Wt: 360.28
InChI Key: GJZRDCCWSAGXRG-UHFFFAOYSA-N
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Description

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole is a synthetic organic compound that combines a piperidine ring with a benzimidazole moiety

Biochemical Analysis

Biochemical Properties

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit the activity of certain enzymes, such as the NLRP3 inflammasome, which is involved in inflammatory responses . The compound binds to the NLRP3 protein, preventing its activation and subsequent release of pro-inflammatory cytokines like interleukin-1β . Additionally, this compound interacts with other biomolecules, including ATPase, to modulate cellular energy metabolism .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the release of interleukin-1β in THP-1 cells, a type of human macrophage, thereby reducing inflammation . Furthermore, this compound affects gene expression by downregulating pro-inflammatory genes and upregulating anti-inflammatory genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the NLRP3 protein, inhibiting its ATPase activity and preventing the formation of the NLRP3 inflammasome complex . This inhibition leads to a decrease in the release of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects . Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory effects in both in vitro and in vivo models . Prolonged exposure to the compound may lead to adaptive cellular responses, such as changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent anti-inflammatory effects without significant toxicity . At higher doses, this compound may cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a specific dosage range required to achieve optimal therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of this compound, leading to the formation of metabolites that are excreted via the kidneys .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to bind to plasma proteins, which facilitates its distribution throughout the body . Additionally, transporters such as P-glycoprotein play a role in the cellular uptake and efflux of this compound, influencing its localization and accumulation in various tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, this compound may be targeted to specific cellular compartments, such as the mitochondria, through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 2,4-dichlorobenzyl chloride with piperidine under basic conditions, often using a base like sodium hydroxide or potassium carbonate.

    Coupling with Benzimidazole: The piperidine intermediate is then coupled with benzimidazole. This step usually involves a condensation reaction facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the piperidine ring, potentially converting it to a more saturated form.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzimidazole N-oxides, while substitution could produce a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: The compound is studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, antifungal, or anticancer agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1-(2,4-dichlorobenzyl)-4-(1H-benzo[d]imidazol-2-yl)piperidine: Similar structure but with different positioning of the benzimidazole moiety.

    2-(1-(2,4-dichlorophenyl)piperidin-4-yl)-1H-benzo[d]imidazole: Similar but with a phenyl group instead of a benzyl group.

Uniqueness

The unique combination of the piperidine ring and benzimidazole moiety in 2-(1-(2,4-dichlorobenzyl)piperidin-4-yl)-1H-benzo[d]imidazole provides distinct chemical properties and biological activities compared to its analogs. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.

Properties

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3/c20-15-6-5-14(16(21)11-15)12-24-9-7-13(8-10-24)19-22-17-3-1-2-4-18(17)23-19/h1-6,11,13H,7-10,12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZRDCCWSAGXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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